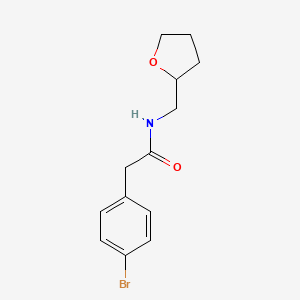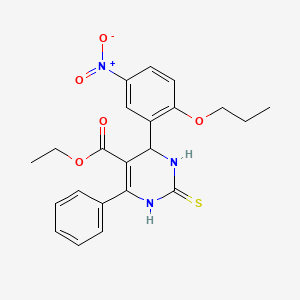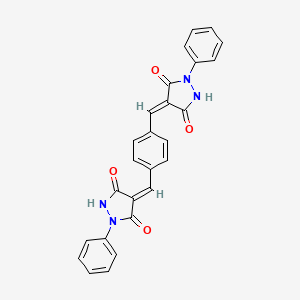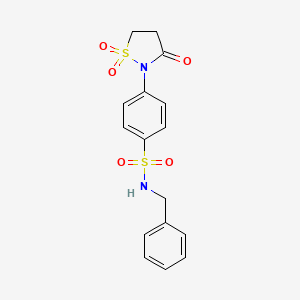
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TFB-TsOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal catalysis. It has also been studied for its potential use in medicinal chemistry, specifically as a potential anti-cancer agent.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have anti-cancer activity in vitro, specifically against breast cancer and leukemia cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use as an anti-cancer agent, specifically in combination with other drugs or therapies. It may also have potential applications in treating other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has shown potential in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential anti-cancer agent. Its mechanism of action is believed to involve inhibition of HDACs, but more research is needed to fully understand its biochemical and physiological effects. While it has advantages for lab experiments, such as high purity and stability, it also has potential limitations due to its toxicity. Future research directions include exploring its use in combination therapies and in treating other diseases.
合成法
The synthesis of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction between 4-bromoacetophenone and tetrahydro-2-furanylmethylamine in the presence of TsOH (p-toluenesulfonic acid) as a catalyst. The reaction proceeds through an imine intermediate, which is then reduced to the desired product using sodium borohydride. The purity of the final product can be improved by recrystallization from ethanol.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHKYROEMTVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)




![2-methyl-N-{1-[1-(4-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4976777.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![2-iodo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4976795.png)
![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B4976798.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4976808.png)
![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)